Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate
Description
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is a multifunctional indole derivative characterized by a benzyloxy group at position 5, a methyl group at position 3, and an ethyl ester at position 2. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to tryptophan and serotonin, enabling interactions with biological targets such as enzymes and receptors.
Properties
CAS No. |
61905-89-3 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 3-methyl-5-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-3-22-19(21)18-13(2)16-11-15(9-10-17(16)20-18)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 |
InChI Key |
KFEPJLQRLWJXIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: Starting from a suitable precursor such as 3-methylindole, the indole core is synthesized through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide or benzyl chloride in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The indole core can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Ester reduction produces the corresponding alcohol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. It is characterized by a unique structure that includes a benzyloxy group, a methyl group, and an ethyl ester functional group. The molecular formula of this compound is C19H19NO3, and it has a molecular weight of approximately 309.36 g/mol. This compound is notable for its potential applications in medicinal chemistry and its diverse biological activities.
Potential Applications
This compound and other indole derivatives are known for their diverse biological activities and potential therapeutic applications . The specific biological mechanisms are often linked to the ability of indole derivatives to interact with multiple biochemical pathways and receptors.
Medicinal Chemistry
This compound can serve as a lead compound for drug development. Studies focusing on the interactions of this compound with biological targets are critical for understanding its efficacy. These studies often involve determining its potential therapeutic uses and optimizing its pharmacological profile.
Chemical Transformations and Synthesis
This compound can undergo various chemical transformations using common reagents such as oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically require controlled temperatures and specific solvents to achieve desired transformations. Several synthetic routes have been developed for the preparation of this compound. A common method involves optimizing parameters such as temperature, solvent choice, and reaction time for increased efficiency.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related indole derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Substituent Position and Functional Group Variations
Position 5 Modifications
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate () :
- Replaces the benzyloxy group with a hydroxy group and introduces a pyridin-2-ylmethyl substituent at position 1.
- Impact : The hydroxy group increases polarity but reduces stability under acidic conditions. The pyridine moiety may enhance metal coordination or hydrogen-bonding interactions .
- Synthesis : Achieved without chromatography but with low yield (exact yield unspecified).
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (): Substitutes the benzyloxy group with fluorine at position 5 and adds a benzophenone carboxamide at position 2. The benzophenone group introduces π-π stacking capabilities . Yield: 37.5% via reflux with sodium ethoxide in DMSO .
Position 2 and 3 Modifications
Key Observations :
- Solvent Systems : DMSO and DMF are common for high-temperature reactions (e.g., 150–190°C in and ).
- Catalysts : Sodium ethoxide is frequently used for deprotonation and nucleophilic substitution .
- Yields : Vary widely (10–77%) depending on substituent complexity and reaction conditions.
Spectral and Physicochemical Properties
NMR Shifts
- Target Compound: No direct NMR data provided, but analogs suggest: C5-OBn: Aromatic protons near δ 7.3–7.6 ppm (similar to benzyl groups in ). COOEt: Ethyl ester signals at δ 1.28 (t) and 4.27 (q) .
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () :
Mass Spectrometry
- Target Compound: Expected [M+H]+ ~375–400 Da (based on C19H19NO2 in ).
- Ethyl 5-hydroxy-2-methyl-benzo[g]indole-3-carboxylate () : [M+H]+ = 361.15387 (HRMS) .
Biological Activity
Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is an indole derivative notable for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound's unique structural features, particularly the benzyloxy group at the fifth position of the indole ring, contribute to its diverse biological interactions.
- Molecular Formula : C19H19NO3
- Molecular Weight : 309.36 g/mol
- Structural Characteristics : The compound contains a benzyloxy group, a methyl group, and an ethyl ester functional group, enhancing its reactivity and biological activity compared to other indole derivatives lacking such substitutions.
Antiviral Activity
Research indicates that this compound may inhibit viral replication. This activity is likely linked to its interaction with viral enzymes or receptors critical for the viral life cycle. Specific studies have shown its potential effectiveness against various viruses, although detailed mechanisms remain to be fully elucidated .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways .
Anticancer Potential
This compound has shown promise in anticancer studies. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of microtubule assembly and modulation of cell cycle progression. In vitro studies have demonstrated that this compound can enhance caspase activity in breast cancer cell lines, suggesting its role as an apoptosis inducer .
The biological mechanisms of this compound are multifaceted:
- Enzyme Interaction : It may interact with enzymes involved in viral replication and inflammatory responses.
- Receptor Modulation : The compound could modulate receptor activity related to inflammation and cancer cell signaling pathways.
- Cell Cycle Regulation : Studies indicate it may affect the cell cycle, promoting apoptosis in cancer cells through caspase activation .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to other indole derivatives:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Ethyl 5-hydroxyindole-2-carboxylate | C12H13NO3 | Exhibits anti-inflammatory properties |
| Ethyl 5-(benzyloxy)-1-methyl-1H-indole-2-carboxylate | C18H17NO3 | Potential histamine receptor antagonism |
| Ethyl 5-(ethoxy)-3-methyl-1H-indole-2-carboxylate | C18H19NO3 | Known for its role in synthetic organic chemistry |
This compound stands out due to its specific benzyloxy substitution, which may enhance its biological activity compared to other derivatives.
Case Studies
Recent studies have provided insights into the efficacy of this compound:
- Antiviral Efficacy : A study demonstrated that this compound effectively reduced viral load in infected cell lines, indicating potential for therapeutic use against viral infections .
- Anti-cancer Activity : In a controlled experiment involving breast cancer cell lines (MDA-MB-231), treatment with the compound resulted in significant morphological changes and increased apoptosis markers compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
